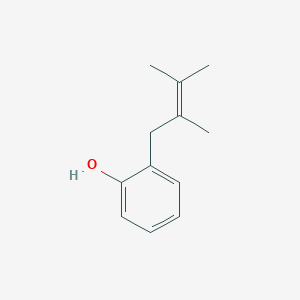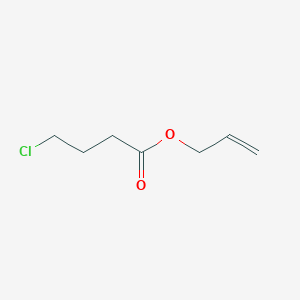
methyl 4-(5-bromopentoxy)-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-(5-bromopentoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromopentyloxy group and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-bromopentoxy)-3-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid and 5-bromopentanol.
Esterification: The 3-methoxybenzoic acid is first esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Etherification: The methyl ester is then reacted with 5-bromopentanol in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-(5-bromopentoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or thiols.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
methyl 4-(5-bromopentoxy)-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(5-bromopentoxy)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromopentyloxy group can interact with biological molecules, leading to various biochemical effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Bromopentyloxy)-benzoic acid methyl ester
- 4-(5-Bromopentyloxy)-3-methyl-benzoic acid methyl ester
- 4-(5-Bromopentyloxy)-3-ethoxy-benzoic acid methyl ester
Uniqueness
methyl 4-(5-bromopentoxy)-3-methoxybenzoate is unique due to the presence of both the bromopentyloxy and methoxy groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C14H19BrO4 |
|---|---|
Peso molecular |
331.20 g/mol |
Nombre IUPAC |
methyl 4-(5-bromopentoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C14H19BrO4/c1-17-13-10-11(14(16)18-2)6-7-12(13)19-9-5-3-4-8-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Clave InChI |
RVQPBCBFVAGPST-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC)OCCCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium](/img/structure/B8700284.png)












